![molecular formula C13H21ClN2O2 B13782781 butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride CAS No. 67195-92-0](/img/structure/B13782781.png)
butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol . This compound is known for its unique structure, which includes a butan-2-yl group, a phenylcarbamoyloxy group, and an azanium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride typically involves the reaction of butan-2-amine with phenyl isocyanate to form the intermediate phenylcarbamoyl butan-2-amine. This intermediate is then reacted with 2-chloroethylamine hydrochloride under controlled conditions to yield the final product . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Butan-2-yl-[2-(carbamoyloxy)ethyl]azanium;chloride
- Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;bromide
- Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;iodide
Uniqueness
Butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
67195-92-0 |
|---|---|
Fórmula molecular |
C13H21ClN2O2 |
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-11(2)14-9-10-17-13(16)15-12-7-5-4-6-8-12;/h4-8,11,14H,3,9-10H2,1-2H3,(H,15,16);1H |
Clave InChI |
NFQFWGJVKBLGIF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

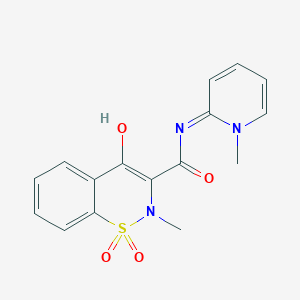
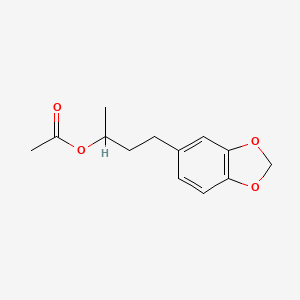
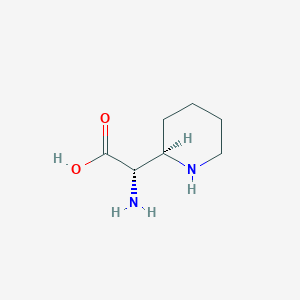
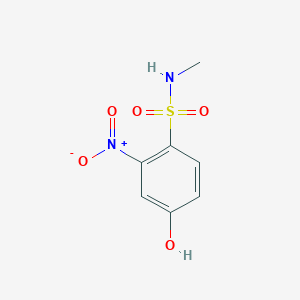

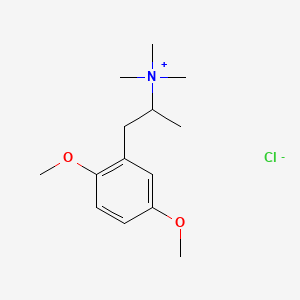
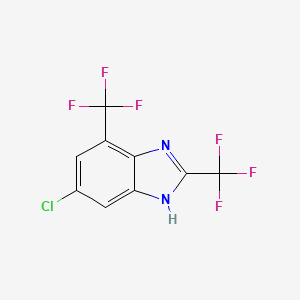
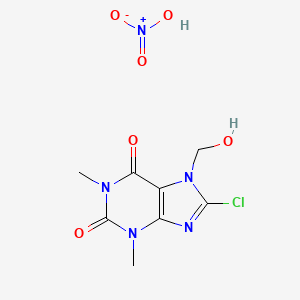

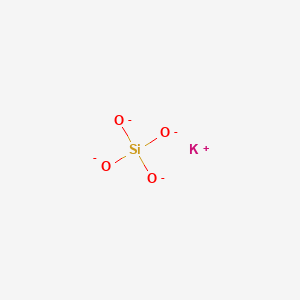
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
